ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-4-22-17(21)14-10-18-16-15(13-8-6-5-7-9-13)11(2)19-20(16)12(14)3/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCKHAOPSQZJIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165002 | |
| Record name | Ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298216-97-4 | |
| Record name | Ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298216-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyrazole with isoflavone derivatives under microwave irradiation or conventional heating . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The ethyl ester moiety at position 6 is prone to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This intermediate serves as a precursor for further functionalization:
-
Hydrolysis : Treatment with NaOH in aqueous ethanol under reflux converts the ester to a carboxylic acid. Similar protocols are documented for ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate .
-
Amide Formation : Reaction with amines (e.g., NH₃, R-NH₂) in methanol generates amides via nucleophilic substitution .
Example Conditions :
Functionalization via Cross-Coupling Reactions
The phenyl group at position 3 and methyl groups at positions 2/7 limit direct electrophilic substitution, but halogenation at other positions enables cross-coupling:
-
Halogenation : Oxidative halogenation using NaX/K₂S₂O₈ introduces halogens (X = Cl, Br, I) at position 5 or 7 . Subsequent palladium-catalyzed Suzuki or Heck couplings diversify the substituents .
Example Pathway :
-
Bromination : NaBr/K₂S₂O₈ in H₂O, 80°C → 5-bromo derivative (65% yield) .
-
Suzuki Coupling : Pd(PPh₃)₄, arylboronic acid, K₂CO₃ → 5-aryl product (70–85% yield) .
Reduction and Oxidation Reactions
-
Ester Reduction : Selective reduction with DIBAL-H in THF at 0°C yields the primary alcohol . Further oxidation with PCC converts it to an aldehyde .
-
Methyl Oxidation : Strong oxidants (e.g., KMnO₄) under acidic conditions may oxidize methyl groups to carboxylic acids, though steric hindrance limits efficiency .
Example Conditions :
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ester reduction | DIBAL-H (1.2 eq), THF, 0°C, 2h | 6-Hydroxymethyl derivative | 75% | |
| Aldehyde formation | PCC (2 eq), CH₂Cl₂, RT, 4h | 6-Formyl derivative | 60% |
Cyclization and Ring Expansion
The pyrazolo[1,5-a]pyrimidine core participates in cyclocondensation reactions with bifunctional nucleophiles (e.g., hydrazines, amidines) to form fused heterocycles. For example:
-
Triazole Formation : Reaction with NaN₃/CuI under microwave irradiation yields triazolo-fused derivatives .
Example Reaction :
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Parent compound | NaN₃, CuI, DMF, 100°C, 3h | Triazolo[5,1-c]pyrazolo[1,5-a]pyrimidine | 55% |
Electrophilic Aromatic Substitution on the Phenyl Group
The phenyl ring at position 3 undergoes nitration or sulfonation under controlled conditions, though steric hindrance from adjacent substituents may limit reactivity:
Example Conditions :
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃ (1 eq), H₂SO₄, 0°C, 2h | 3-(4-Nitrophenyl) derivative | 40% |
Microwave-Assisted Modifications
Green chemistry approaches, such as microwave irradiation, enhance reaction efficiency:
-
Ester Aminolysis : Microwave-assisted reaction with morpholine in DMF produces amides in 20 minutes (80% yield) .
Key Challenges and Opportunities
-
Steric Hindrance : Bulky substituents at positions 2, 3, and 7 limit reactivity at adjacent sites.
-
Regioselectivity : Halogenation and cross-coupling require precise control to avoid byproducts.
-
Biological Potential : Carboxamide and triazole derivatives show promise as kinase inhibitors, warranting further pharmacological studies .
This compound’s multifunctional architecture enables diverse synthetic pathways, positioning it as a valuable scaffold in medicinal and materials chemistry.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate in cancer therapy. Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine scaffold exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. Its ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent for conditions like rheumatoid arthritis and other inflammatory diseases.
Neuroprotective Effects
Research has also pointed to neuroprotective properties of this compound. It may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects during chemotherapy.
- Anti-inflammatory Mechanism : In another study featured in Pharmacology Reports, researchers evaluated the anti-inflammatory activity of this compound through various assays that measured cytokine production and inflammatory markers in human cell cultures.
- Neuroprotection Research : A recent investigation published in Neuroscience Letters assessed the neuroprotective effects of this compound on rat models subjected to induced oxidative stress. Results indicated significant reductions in neuronal cell death and improved behavioral outcomes.
Data Table of Biological Activities
| Activity Type | Model Used | Result Summary | Reference |
|---|---|---|---|
| Anticancer Activity | Breast cancer cell lines | Selective cytotoxicity observed | Journal of Medicinal Chemistry |
| Anti-inflammatory | Human cell cultures | Inhibition of pro-inflammatory cytokines | Pharmacology Reports |
| Neuroprotection | Rat models | Reduced neuronal death | Neuroscience Letters |
Mechanism of Action
The mechanism of action of ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of cellular processes, making it effective as an anticancer or antifungal agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing pyrazolo[1,5-a]pyrimidine or related heterocyclic cores, focusing on structural features, physicochemical properties, and biological activities.
Structural and Physicochemical Properties
Key Observations:
Heterocyclic Core Variations: Replacement of the pyrazolo[1,5-a]pyrimidine core with tetrazolo or triazolo systems (e.g., ) increases molecular weight and rigidity, often raising melting points (e.g., 206°C in vs. 104°C in ).
Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in increases lipophilicity (LogP ~3.1) and metabolic stability. Halogens: Bromine in adds steric bulk and enables halogen bonding, which may influence receptor interactions.
Spectral Distinctions :
Biological Activity
Ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate, a compound with diverse biological applications, has been the subject of various studies highlighting its potential as a therapeutic agent. This article discusses its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H15N3O2
- Molecular Weight : 267.28 g/mol
- CAS Number : 853104-06-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antimicrobial Activity : This compound demonstrates significant antimicrobial properties against various bacterial strains. Studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit bacterial growth and biofilm formation through mechanisms involving quorum sensing interference and disruption of cellular processes .
- Anticancer Potential : Research has revealed that pyrazolo[1,5-a]pyrimidine compounds can act as dual inhibitors of EGFR and VGFR2, leading to reduced tumor growth and apoptosis in cancer cells. For instance, compounds in this class have shown IC50 values ranging from 0.3 to 24 µM against cancer cell lines .
- Enzyme Inhibition : this compound has been identified as a selective inhibitor for COX enzymes and other key metabolic pathways related to inflammation and cancer progression .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : In a study assessing the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against clinical isolates of bacteria, this compound exhibited notable antibacterial activity with minimal inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
- Cancer Cell Line Studies : In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound led to significant apoptosis and cell cycle arrest at G0/G1 phase. Molecular docking studies suggested strong binding affinity to the active sites of EGFR and VGFR2 .
Q & A
Q. Key Variables :
| Variable | Impact on Yield |
|---|---|
| Solvent (EtOH vs. DMF) | Polar aprotic solvents enhance nucleophilicity for methylation. |
| Temperature | Reflux (80°C) improves cyclization efficiency. |
| Catalyst | Bases like NaOAc accelerate enolate formation. |
Methodological Tip : Purify via column chromatography (petroleum ether:ethyl acetate, 8:2) to isolate isomers .
How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?
Basic Research Question
Contradictions in NMR/X-ray data often arise from tautomerism or regiochemical isomerism. For example:
- ¹H NMR : The ethyl ester group (δ ~4.3–4.4 ppm) and aromatic protons (δ ~7.2–8.9 ppm) confirm substitution patterns .
- X-ray Crystallography : Resolves ambiguities in fused-ring puckering (e.g., dihedral angles between pyrazole and pyrimidine rings = 1.31°) .
Case Study : A 2023 study reported conflicting NMR shifts due to a 5-methyl vs. 7-methyl isomer. X-ray analysis confirmed the correct regioisomer .
What computational strategies predict electronic properties and reactivity for functionalization?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- HOMO-LUMO Gaps : The cyano and ester groups lower the energy gap (~3.5 eV), enhancing electrophilic substitution at C-3 .
- Molecular Electrostatic Potential (MEP) : Highlights nucleophilic sites (e.g., N1 and C6) for regioselective modifications .
Validation : Compare computed IR spectra with experimental data to validate charge distribution models .
How do structural modifications influence biological activity in pyrazolo[1,5-a]pyrimidine derivatives?
Advanced Research Question
Structure-Activity Relationship (SAR) studies reveal:
- Substitution at C-3 : Phenyl groups enhance binding to peripheral benzodiazepine receptors (Ki = 12 nM vs. 120 nM for methyl analogs) .
- Ester vs. Carboxylic Acid : Ethyl esters improve cell permeability, while hydrolysis to carboxylic acids increases target affinity (e.g., COX-2 inhibition IC₅₀ = 0.8 μM) .
Q. Experimental Design :
- Use in vitro assays (e.g., receptor binding or enzyme inhibition) with HEK293 cells.
- Compare IC₅₀ values of derivatives in a table:
| Derivative | Substitution | IC₅₀ (μM) |
|---|---|---|
| Compound A | 3-CN, 7-CH₃ | 0.5 |
| Compound B | 3-Ph, 7-CH₃ | 1.2 |
How can researchers address contradictory data in reaction mechanisms or biological outcomes?
Advanced Research Question
Contradictions may arise from:
- Solvent Effects : Protic solvents (e.g., EtOH) favor tautomerization, altering reactivity .
- Impurity Artifacts : Byproducts from incomplete methylation can mimic biological activity .
Q. Resolution Strategies :
Reproducibility Checks : Repeat reactions under inert atmospheres (N₂/Ar) to exclude oxidation.
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of intermediates.
Dose-Response Curves : Validate biological activity across multiple cell lines to exclude false positives .
What methodologies enable regioselective functionalization at the pyrimidine core?
Advanced Research Question
- C-6 Carboxylation : Use Pd-catalyzed carbonylation (CO, 1 atm) with ethyl chloroformate in DMF .
- C-3 Arylation : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .
Q. Key Data :
| Reaction | Conditions | Yield |
|---|---|---|
| C-6 COOEt | Pd(OAc)₂, CO | 75% |
| C-3 Ph | Pd(PPh₃)₄, PhB(OH)₂ | 82% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
